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Compound of Interest

Compound Name: 2-Butene-1,4-diol

Cat. No.: B7806548

This technical guide provides an in-depth overview of the spectroscopic data for 2-butene-1,4-
diol, a key chemical intermediate. The document is intended for researchers, scientists, and
professionals in drug development and related fields, offering a centralized resource for its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed
experimental protocols and a visual workflow are included to support practical application.

Spectroscopic Data

The following sections summarize the key spectroscopic data for the cis ((Z)-) and trans ((E)-)
isomers of 2-butene-1,4-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 2-Butene-1,4-diol
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Chemical Coupling
Isomer Shift (3) Multiplicity Constant Assignment  Source
ppm (J) Hz
cis ((2)-2- )
Sigma-
Butene-1,4- 4.09 d 55 -CH2-
Aldrich
diol)
Sigma-
5.67 t 55 =CH-
Aldrich
trans ((E)-2-
ChemicalBoo
Butene-1,4- 4.01 d 3.7 -CHa- ‘
diol)
ChemicalBoo
5.69 t 3.7 =CH-
k
Table 2: 13C NMR Spectroscopic Data of 2-Butene-1,4-diol
Chemical Shift (8) .
Isomer Assignment Source
ppm
cis ((2)-2-Butene-1,4- )
) 58.4 -CHz- ChemicalBook[1]
diol)
129.9 =CH- ChemicalBook[1]
trans ((E)-2-Butene-
) 63.1 -CHz- SpectraBase[2]
1,4-diol)
129.8 =CH- SpectraBase[2]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Butene-1,4-diol
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Wavenumber Functional Group
. Isomer Source
(cm™?) Assignment
O-H stretch PubChem,
3500-3200 (broad) Both ]
(hydrogen-bonded) ChemicalBook[3][4][5]
PubChem,
~3020 =C-H stretch Both )
ChemicalBook][3][4][5]
PubChem,
~2920, ~2860 C-H stretch (sp?) Both ]
ChemicalBook][3][4][5]
PubChem,
~1650 C=C stretch Both ]
ChemicalBook][3][4][5]
PubChem,
1260-1050 C-O stretch Both )
ChemicalBook][3][4][5]
PubChem,
~970 =C-H bend (trans) trans ]
ChemicalBook][3][4][5]
. , PubChem,
~690 =C-H bend (cis) cis

ChemicalBook][3][4][5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Butene-1,4-diol
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Relative .
m/z . Assignment Isomer Source
Intensity
) [M]* (Molecular
88 Variable Both NIST[6][7]
lon)
70 High [M-H20]* Both NIST[6][7]
57 High [C3HsO]* Both NIST[6][7]
) ) MassBank of
42 High [C2H20]* cis )
North America[8]
. . MassBank of
39 High [CsHs]* cis )
North America[8]
31 High [CHsO]* Both NIST[6][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A protocol for determining the purity and structure of diols by *H NMR spectroscopy is
described.[9][10][11][12][13]

o Sample Preparation: Dissolve approximately 5-10 mg of the 2-butene-1,4-diol sample in a
suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-ds) in a standard 5 mm NMR tube.
The final concentration should be around 10-50 mM.

 Instrumentation: Utilize a Fourier-transform NMR spectrometer, typically with a field strength
of 300 MHz or higher for better resolution.

o Data Acquisition:
o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a *H NMR spectrum using a standard pulse sequence.
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o For 3C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and
enhance sensitivity.

» Data Processing:

[¢]

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain
spectrum.

[¢]

Phase and baseline correct the spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[e]

Integrate the signals in the *H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared
(FTIR) spectroscopy, a common technique for liquid samples.[14][15][16][17]

o Sample Preparation: As 2-butene-1,4-diol is a liquid, a neat spectrum can be obtained by
placing a small drop of the sample directly onto the ATR crystal (e.g., diamond or ZnSe).[15]
[17]

e Instrumentation: Use a FTIR spectrometer equipped with an ATR accessory.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum.

o Apply the sample to the crystal, ensuring good contact.

o Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio over a range of 4000-400 cm~1.[16]

» Data Processing:
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o Perform a background subtraction.

o The resulting spectrum will show the percentage of transmittance or absorbance as a
function of wavenumber (cm~1).

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.[18]

Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum using electrospray ionization
(ESI), a soft ionization technique suitable for polar molecules like diols.[19][20]

e Sample Preparation:

o Prepare a stock solution of 2-butene-1,4-diol at a concentration of approximately 1
mg/mL in a volatile organic solvent such as methanol or acetonitrile.[19]

o Dilute this stock solution to a final concentration of 1-10 pg/mL with the same solvent.[19]

o If necessary, filter the final solution to remove any particulates that could block the
instrument's tubing.[19]

e Instrumentation: Use a mass spectrometer equipped with an ESI source. This could be a
guadrupole, time-of-flight (TOF), or ion trap analyzer.

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.

o Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and
drying gas temperature) to achieve a stable ion signal.

o Acquire the mass spectrum in either positive or negative ion mode. For diols, positive ion
mode often shows adducts with sodium ([M+Na]*) or potassium ([M+K]*), while negative
ion mode may show the deprotonated molecule ([M-H]).

o Data Analysis:
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o Identify the molecular ion peak ([M]* or [M-H]~) and any common adducts to confirm the

molecular weight of the analyte.

o Analyze the fragmentation pattern to gain structural information. Collision-induced
dissociation (MS/MS) can be used to obtain more detailed structural data.[21]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-butene-1,4-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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